molecular formula C13H11ClN4O2 B11841227 1-(6-Chloro-5-nitropyrimidin-4-yl)-1,2,3,4-tetrahydroquinoline CAS No. 882276-62-2

1-(6-Chloro-5-nitropyrimidin-4-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B11841227
CAS No.: 882276-62-2
M. Wt: 290.70 g/mol
InChI Key: JWOKBOKXTPSFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloro-5-nitropyrimidin-4-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydroquinoline ring fused with a pyrimidine ring substituted with chlorine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-5-nitropyrimidin-4-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-5-nitropyrimidine with tetrahydroquinoline under specific conditions. The reaction may require catalysts and solvents such as dichloromethane and N-ethyl-N,N-diisopropylamine .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-5-nitropyrimidin-4-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline and pyrimidine derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-(6-Chloro-5-nitropyrimidin-4-yl)-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-5-nitropyrimidin-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • 6-Chloro-N-ethyl-5-nitropyrimidin-4-amine
  • Ethyl 1-(6-chloro-5-nitropyrimidin-4-yl)piperidine-4-carboxylate
  • 5-(1-(6-chloro-5-nitropyrimidin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole

Uniqueness: 1-(6-Chloro-5-nitropyrimidin-4-yl)-1,2,3,4-tetrahydroquinoline stands out due to its unique combination of a tetrahydroquinoline ring and a chlorinated nitropyrimidine moiety.

Properties

CAS No.

882276-62-2

Molecular Formula

C13H11ClN4O2

Molecular Weight

290.70 g/mol

IUPAC Name

1-(6-chloro-5-nitropyrimidin-4-yl)-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C13H11ClN4O2/c14-12-11(18(19)20)13(16-8-15-12)17-7-3-5-9-4-1-2-6-10(9)17/h1-2,4,6,8H,3,5,7H2

InChI Key

JWOKBOKXTPSFBK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=C(C(=NC=N3)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.